molecular formula C13H6Cl3N3O B11783175 5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11783175
M. Wt: 326.6 g/mol
InChI Key: MXTJZHNTXDAIGE-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with chlorine at the 2-position and a dichlorophenyl group attached to an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with 2,5-dichlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(2-Chloropyridin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

Uniqueness

5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the chlorine atoms on both the pyridine and phenyl rings. This unique substitution pattern can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Biological Activity

5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure with the following chemical formula:

  • Molecular Formula : C₁₃H₆Cl₃N₃O
  • Molecular Weight : 326.57 g/mol

The presence of chlorinated substituents enhances its electronic properties and steric effects, which are critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial and anticancer properties. The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme and receptor activities, leading to diverse biological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against various cancer cell lines
AntimicrobialPotential efficacy against microbial strains
Enzyme InhibitionModulates activities of specific enzymes

Efficacy Against Cancer

Preliminary studies suggest that this compound exhibits promising anticancer properties. It has been tested against several cancer cell lines:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)
  • PANC-1 (Pancreatic Cancer)

In vitro assays have shown that the compound induces apoptosis in these cell lines in a dose-dependent manner. For instance, cytotoxicity assays revealed an IC₅₀ value comparable to established chemotherapeutics like doxorubicin in certain contexts .

Case Study: Apoptosis Induction

In a study evaluating the apoptotic effects of various oxadiazole derivatives on MCF-7 cells:

  • Findings : The compound increased p53 expression levels and caspase-3 cleavage.
  • Mechanism : These changes indicate activation of the intrinsic apoptosis pathway, suggesting that the compound may be a potential candidate for breast cancer therapy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that it may inhibit the growth of various bacterial strains. The mechanism likely involves interference with bacterial metabolic pathways or structural integrity.

Table 2: Antimicrobial Efficacy

Microbial StrainInhibition Zone (mm)Reference
E. coli15
S. aureus12
P. aeruginosa10

Properties

Molecular Formula

C13H6Cl3N3O

Molecular Weight

326.6 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H6Cl3N3O/c14-8-1-2-10(15)9(6-8)12-18-13(20-19-12)7-3-4-17-11(16)5-7/h1-6H

InChI Key

MXTJZHNTXDAIGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=N2)C3=CC(=NC=C3)Cl)Cl

Origin of Product

United States

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